N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
Historical Development of Triazolopyrimidine Chemistry
Triazolopyrimidine derivatives emerged as a distinct heterocyclic class in the early 20th century, with Bülow and Haas pioneering their synthesis through cyclocondensation reactions. These compounds gained prominence due to their structural resemblance to purine bases, enabling mimicry of adenosine and guanine in biological systems. Early work focused on simple derivatives, but advances in synthetic organic chemistry during the 1950s–1970s enabled systematic modifications, particularly at the C5, C7, and N3 positions. The discovery of their kinase inhibitory properties in the 1990s, exemplified by c-Met kinase inhibitors like Foretinib, catalyzed intensive medicinal chemistry investigations. Contemporary strategies leverage computational modeling and structure-activity relationship (SAR) studies to optimize pharmacokinetic profiles, as seen in recent anti-tubercular and antiparasitic applications.
Structural Classification within Heterocyclic Frameworks
The target compound belongs to the 3H-triazolo[4,5-d]pyrimidine subclass, characterized by:
- Core structure : Fusion of a 1,2,3-triazole ring (positions 1–3) with a pyrimidine ring (positions 4–5, 7–8).
- Substituent topology :
- C3 position: 4-Methoxyphenyl group, enhancing π-π stacking with hydrophobic enzyme pockets.
- C7 position: Sulfanylacetamide side chain, providing hydrogen-bonding capacity via the thioether and carbonyl groups.
- N-linked moiety: 2,3-Dihydro-1,4-benzodioxin, contributing to metabolic stability through electron-rich aromatic systems.
Table 1 : Structural Analogues and Biological Targets of Triazolopyrimidine Derivatives
Research Significance in Medicinal Chemistry
This derivative exemplifies three key drug design principles:
- Bioisosteric replacement : The triazolopyrimidine core mimics purine nucleobases, enabling competitive inhibition of ATP-binding sites in kinases.
- Hydrophobic complementarity : The 4-methoxyphenyl group occupies Type II inhibitor pockets in c-Met kinase, as demonstrated in docking studies.
- Prodrug potential : The sulfanylacetamide chain may undergo enzymatic cleavage to release reactive thiol intermediates, enhancing target engagement.
Recent pharmacological evaluations of structurally related compounds show:
Current Academic Interest and Research Landscape
Ongoing studies focus on three primary areas:
- Synthetic methodology : Microwave-assisted cyclization (e.g., 95% yield for 5-phenyl derivatives via AcOH catalysis).
- Targeted delivery : Silica nanoparticle conjugation of metal-triazolopyrimidine complexes, achieving sustained release over 72 hours.
- Polypharmacology : Dual c-Met/VEGFR2 inhibitors derived from C7-arylsulfonyl variants show 10-fold selectivity over FGFR1.
Collaborative efforts between academic institutions (e.g., ACS Omega, PMC teams) and pharmaceutical developers have yielded 17 patent filings since 2020, primarily covering:
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4S/c1-29-15-5-3-14(4-6-15)27-20-19(25-26-27)21(23-12-22-20)32-11-18(28)24-13-2-7-16-17(10-13)31-9-8-30-16/h2-7,10,12H,8-9,11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSIFVXDVRMFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC5=C(C=C4)OCCO5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the triazolopyrimidine moiety through cyclization reactions. The final step often involves the coupling of the methoxyphenyl group under specific conditions such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin with various sulfonamide derivatives. The synthesis typically involves:
- Formation of Benzodioxin Derivative : The initial step involves creating a benzodioxin derivative by reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides in an alkaline medium.
- Triazole and Pyrimidine Integration : Subsequent reactions introduce triazole and pyrimidine moieties through coupling reactions that enhance the biological profile of the compound.
The molecular formula of this compound is with a molecular weight of approximately 438.5 g/mol .
The compound exhibits various biological activities that make it a candidate for therapeutic applications:
Enzyme Inhibition
Research has shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can inhibit specific enzymes involved in metabolic disorders and neurodegenerative diseases. Notably:
- Acetylcholinesterase Inhibition : This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial for treating conditions like Alzheimer's disease .
- α-glucosidase Inhibition : The compound has also been tested for its potential to manage Type 2 Diabetes Mellitus (T2DM) by inhibiting α-glucosidase activity .
Therapeutic Applications
Given its biological activity, this compound has several potential therapeutic applications:
- Neurodegenerative Diseases : Due to its ability to inhibit acetylcholinesterase, it could be explored as a treatment option for Alzheimer's disease and other cognitive disorders.
- Diabetes Management : Its action against α-glucosidase suggests that it may help control blood sugar levels in diabetic patients.
- Cancer Research : The structural similarity to other triazole-containing compounds indicates potential anticancer properties that warrant further investigation .
Case Studies and Research Findings
Recent studies have focused on the pharmacological evaluation of this compound:
- A study published in Brazilian Journal of Pharmaceutical Sciences highlighted the enzyme inhibitory potential of related sulfonamides, demonstrating their efficacy in managing T2DM and Alzheimer's disease .
- Additional research has suggested that modifications to the benzodioxin structure can enhance the compound's selectivity and potency against target enzymes .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Core Heterocyclic Variations
The triazolo[4,5-d]pyrimidin core in the target compound distinguishes it from analogs with alternative fused-ring systems:
Key Insight: The triazolo-pyrimidin core in the target compound may favor interactions with ATP-binding pockets in kinases, whereas thieno-pyrimidin analogs () could exhibit divergent biological profiles due to altered electronic and steric properties .
Substituent Modifications
Variations in substituents significantly impact activity and physicochemical properties:
Key Insight : The 4-methoxyphenyl group in the target compound balances solubility and binding affinity, while sulfonamide derivatives () prioritize antimicrobial efficacy over kinase targeting .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition and antimicrobial properties.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxin moiety, a triazolopyrimidine unit, and a sulfanyl acetamide group. Its molecular formula is with a molecular weight of 438.5 g/mol.
Enzyme Inhibition
Recent studies have investigated the enzyme inhibitory potential of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide. These compounds were screened against key enzymes involved in metabolic disorders:
- Alpha-glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for Type 2 Diabetes Mellitus (T2DM) management. The synthesized compounds exhibited varying degrees of inhibition against alpha-glucosidase.
- Acetylcholinesterase : This enzyme is significant in neurodegenerative diseases such as Alzheimer's disease (AD). The compounds showed promising inhibitory effects on acetylcholinesterase activity.
The results indicated that certain derivatives demonstrated IC50 values in the low micromolar range, suggesting significant potential for therapeutic applications against T2DM and AD .
Antimicrobial Activity
The antimicrobial properties of related compounds were also evaluated. A series of derivatives were tested against various bacterial strains using disc diffusion assays:
- Gram-positive bacteria : Compounds showed substantial activity against strains such as Staphylococcus aureus.
- Gram-negative bacteria : Some derivatives retained activity but were generally less effective compared to their Gram-positive counterparts.
The most active compounds demonstrated minimum inhibitory concentrations (MICs) that were competitive with established antibiotics .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized various sulfonamide derivatives incorporating the benzodioxane and acetamide moieties. These derivatives were subjected to biological evaluation for their enzyme inhibitory activities. Notably, one derivative exhibited an IC50 value of 0.45 μM against acetylcholinesterase, indicating strong potential for further development .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was performed on related triazolopyrimidine derivatives. Modifications to the phenyl ring and the introduction of different substituents significantly influenced biological activity. For instance, the presence of methoxy groups enhanced both enzyme inhibition and antimicrobial efficacy .
Data Summary Table
| Compound Name | Target Enzyme | IC50 (μM) | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Alpha-glucosidase | 0.32 | Moderate |
| Compound B | Acetylcholinesterase | 0.45 | High |
| Compound C | Alpha-glucosidase | 0.25 | Low |
| Compound D | Acetylcholinesterase | 0.50 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
